N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
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Overview
Description
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide, also known as EF5, is a hypoxia marker that is widely used in scientific research. EF5 is a small molecule that selectively binds to hypoxic cells, which are cells that are deprived of oxygen. This unique property of EF5 makes it a valuable tool in cancer research, as hypoxic cells are often resistant to radiation and chemotherapy. In
Mechanism Of Action
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide selectively binds to hypoxic cells through a process called reduction. In hypoxic cells, the oxygen concentration is low, which leads to the reduction of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide to N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamideH. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamideH is then trapped in the hypoxic cells, allowing for the detection of hypoxic regions in tumors.
Biochemical And Physiological Effects
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been shown to have minimal toxicity in animal studies. However, N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can cause mild skin irritation and allergic reactions in some individuals. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is rapidly cleared from the body, with a half-life of approximately 2 hours.
Advantages And Limitations For Lab Experiments
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is a valuable tool in cancer research, as it allows for the detection of hypoxic cells in tumors. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is also relatively easy to use and can be detected using a variety of imaging techniques, including fluorescence microscopy and positron emission tomography (PET). However, N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has some limitations, including its short half-life and the need for specialized equipment to detect it.
Future Directions
There are several future directions for the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in scientific research. One area of research is the development of new cancer treatments that target hypoxic cells. Another area of research is the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in combination with other hypoxia markers to improve the accuracy of hypoxia detection. Finally, the development of new imaging techniques that can detect N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in vivo could lead to more accurate and precise detection of hypoxic regions in tumors.
Conclusion
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is a valuable tool in scientific research that allows for the detection of hypoxic cells in tumors. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been used in a variety of cancer types and can be used to monitor the effectiveness of cancer treatments. Although N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has some limitations, it has several advantages that make it a valuable tool in cancer research. Future research directions for N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide include the development of new cancer treatments, the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in combination with other hypoxia markers, and the development of new imaging techniques.
Synthesis Methods
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is synthesized by a multistep process that involves the reaction of 2-nitroimidazole with ethylene oxide to form 2-(2-hydroxyethyl)nitroimidazole, followed by the reaction of the latter with acetyl chloride to form N-(2-acetamidoethyl)-2-(2-nitroimidazol-1-yl)acetamide. Finally, the N-acetyl group is replaced with a fluoroethyl group to form N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide.
Scientific Research Applications
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is used in scientific research to detect hypoxic cells in tumors, which can help in the development of new cancer treatments. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been used in a variety of cancer types, including breast, lung, and head and neck cancers. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can also be used to monitor the effectiveness of cancer treatments, as hypoxic cells are often resistant to radiation and chemotherapy.
properties
IUPAC Name |
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQUZYNZXTLAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415296 |
Source
|
Record name | N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide | |
CAS RN |
199800-19-6 |
Source
|
Record name | N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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